![molecular formula C8H10FNO4 B12841986 (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12841986.png)
(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid: is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps, including the formation of the bicyclic core and the introduction of the amino and fluorine groups. Common synthetic routes may involve the use of chiral catalysts to ensure the correct stereochemistry of the compound. Reaction conditions often include controlled temperatures and the use of specific solvents to facilitate the desired transformations.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular dynamics and interactions.
Medicine: In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological targets, leading to the development of new drugs for various diseases.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure and functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
- (1S,2S,3R,5R,6S)-2-amino-3-chlorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- (1S,2S,3R,5R,6S)-2-amino-3-bromobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- (1S,2S,3R,5R,6S)-2-amino-3-iodobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
Uniqueness: The presence of the fluorine atom in (1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid distinguishes it from its analogs. Fluorine’s unique properties, such as its high electronegativity and small size, can significantly influence the compound’s reactivity and interactions with biological targets. This makes the fluorinated compound particularly valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C8H10FNO4 |
|---|---|
Peso molecular |
203.17 g/mol |
Nombre IUPAC |
(1S,2S,3R,5R,6S)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10FNO4/c9-3-1-2-4(6(11)12)5(2)8(3,10)7(13)14/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2-,3+,4-,5-,8-/m0/s1 |
Clave InChI |
DIWVNJFXRKZAGI-AZDHXYLBSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@H]2[C@@]([C@@H]1F)(C(=O)O)N)C(=O)O |
SMILES canónico |
C1C2C(C2C(C1F)(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




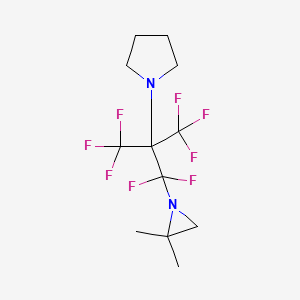

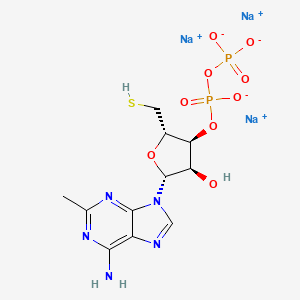




![(S)-8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one](/img/structure/B12841956.png)
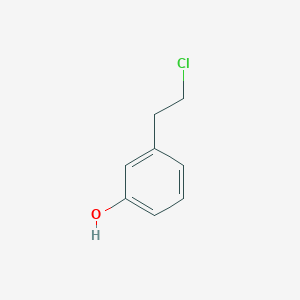
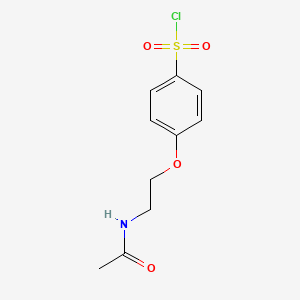
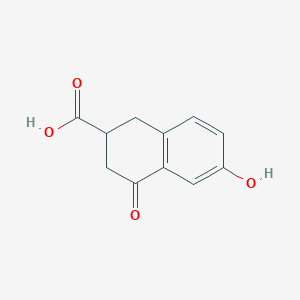
![6-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B12841991.png)
